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Abstract
Methionyl-Glutamic Acid (H-Met-Glu-OH), a dipeptide composed of methionine and glutamic

acid, has emerged as a molecule of interest in the field of pharmacology, particularly for its

potential antithrombotic properties. This technical guide provides a comprehensive overview of

the available scientific data on H-Met-Glu-OH, including its chemical identifiers, biological

activity, and the underlying mechanism of action. Detailed experimental methodologies and

quantitative data are presented to support further research and development efforts.

Chemical Identifiers and Properties
The accurate identification of H-Met-Glu-OH is critical for research and regulatory purposes.

While a specific CAS number for the Methionyl-Glutamic acid sequence is not consistently

reported in major chemical databases, its isomer, Glutamyl-Methionine (H-Glu-Met-OH), is

assigned CAS number 4423-22-7.[1] Researchers should exercise caution and verify the

identity of the compound through analytical methods.
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Identifier Value Source

Compound Name Methionyl-Glutamic Acid N/A

Abbreviation Met-Glu, ME [2][3]

Molecular Formula C10H18N2O5S [1]

Molecular Weight 278.33 g/mol [1]

Isomeric CAS Number 4423-22-7 (for Glu-Met) [1]

PubChem CID (Isomer) 6426949 (for Glu-Met) [1]

Biological Activity and Mechanism of Action
Recent studies have highlighted the significant antiplatelet and antithrombotic activity of H-Met-
Glu-OH. This dipeptide has been shown to inhibit platelet aggregation and thrombus formation,

suggesting its potential as a novel therapeutic agent for thrombotic diseases.[2][3]

Antiplatelet and Antithrombotic Effects
H-Met-Glu-OH inhibits platelet aggregation induced by various agonists, including adenosine

diphosphate (ADP), thrombin, and collagen.[2] In vivo studies have demonstrated that it can

significantly attenuate ferric chloride-induced thrombus formation in rats.[2] A noteworthy

characteristic of this dipeptide is its potent antithrombotic effect without a corresponding

increase in bleeding time, a common side effect of many traditional antiplatelet drugs.[2]

Signaling Pathway
The primary mechanism of action for H-Met-Glu-OH's antiplatelet activity involves the inhibition

of the Gq-mediated signaling pathway in platelets.[2][3] Platelet activation by agonists like

thrombin and ADP often involves the activation of G protein-coupled receptors (GPCRs) linked

to the Gq alpha subunit.[4][5] This activation cascade is crucial for platelet shape change,

granule secretion, and aggregation.[5]

H-Met-Glu-OH targets the Gq-protein, leading to the downregulation of the phosphorylation of

Phospholipase Cβ (PLCβ).[2][6] PLCβ is a key downstream effector of Gq, and its activation is

a critical step in intracellular calcium ion mobilization. By inhibiting PLCβ phosphorylation, H-
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Met-Glu-OH effectively dampens the downstream signaling cascades, including the PI3K/Akt

and Erk/MAPK pathways, which are important for platelet activation.[2]
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Figure 1: Proposed signaling pathway for the antiplatelet action of H-Met-Glu-OH.

Experimental Protocols
This section outlines the key experimental methodologies that have been employed in the

study of H-Met-Glu-OH.

Isolation and Identification
A reported method for the isolation and identification of H-Met-Glu-OH from a complex mixture,

such as a protein hydrolysate, involves the following steps:[2]

Chromatographic Separation: Separation is achieved using a YMC ODS-A C18 column.

Mass Spectrometric Analysis: Identification is confirmed using Electrospray Ionization

Tandem Mass Spectrometry (ESI-MS/MS).

In Vitro Antiplatelet Aggregation Assay
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The antiplatelet activity of H-Met-Glu-OH can be assessed using impedance aggregometry in

whole blood.[7]

Sample Preparation: Washed platelets are prepared and pre-incubated with either a vehicle

control or varying concentrations of H-Met-Glu-OH for 5 minutes at 37°C.

Agonist Induction: Platelet aggregation is induced by adding agonists such as ADP, thrombin,

or collagen.

Measurement: The change in impedance due to platelet aggregation is measured over time.

Analysis: The extent of inhibition of platelet aggregation by H-Met-Glu-OH is calculated

relative to the control.

Western Blot Analysis of Signaling Proteins
To investigate the effect of H-Met-Glu-OH on intracellular signaling pathways, Western blotting

can be performed.[6]

Cell Lysis: Platelets, after treatment with H-Met-Glu-OH and/or a Gq-specific inhibitor (e.g.,

YM254890), are lysed to extract total protein.

Protein Quantification: The concentration of the extracted protein is determined.

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g.,

PVDF).

Immunoblotting: The membrane is incubated with primary antibodies specific for the

phosphorylated forms of target proteins (e.g., phospho-PLCβ, phospho-Akt, phospho-Erk1/2)

and total proteins.

Detection: Following incubation with appropriate secondary antibodies, the protein bands are

visualized and quantified using a suitable detection method.

Synthesis of H-Met-Glu-OH
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The chemical synthesis of H-Met-Glu-OH can be achieved through standard solid-phase or

solution-phase peptide synthesis methodologies. A general approach for dipeptide synthesis

involves the following key steps:

Protection of Functional Groups: The amino group of methionine and the side-chain carboxyl

group of glutamic acid are protected with suitable protecting groups (e.g., Boc or Fmoc for

the amino group, and a benzyl or t-butyl ester for the carboxyl group) to prevent unwanted

side reactions.

Activation of the Carboxyl Group: The carboxyl group of the N-protected methionine is

activated to facilitate the formation of the peptide bond.

Coupling Reaction: The activated N-protected methionine is reacted with the C-protected

glutamic acid to form the dipeptide.

Deprotection: The protecting groups are removed to yield the final H-Met-Glu-OH dipeptide.

A specific patented method for synthesizing dipeptides with glutamic acid as the first amino

acid residue involves protecting the amino group of glutamic acid-5 methyl ester with

carbobenzoxy, reacting with dicyclohexylcarbodiimide and N-hydroxysuccinimide to form an

active ester, followed by reaction with the second amino acid and subsequent deprotection via

hydrogenation.[8] A similar strategy, reversing the order of the amino acids, could be adapted

for the synthesis of H-Met-Glu-OH.
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Figure 2: General workflow for the chemical synthesis of H-Met-Glu-OH.

Future Directions
The discovery of the antiplatelet and antithrombotic properties of H-Met-Glu-OH opens up new

avenues for research and development. Future studies should focus on:

Pharmacokinetics and Pharmacodynamics: Detailed investigation of the absorption,

distribution, metabolism, and excretion (ADME) profile of H-Met-Glu-OH, as well as dose-

response relationships for its therapeutic effects.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of H-
Met-Glu-OH to optimize its potency, selectivity, and pharmacokinetic properties.

Clinical Trials: If preclinical studies are successful, well-designed clinical trials will be

necessary to evaluate the safety and efficacy of H-Met-Glu-OH in humans for the prevention

and treatment of thrombotic diseases.

Clarification of Chemical Identifiers: Concerted efforts are needed to establish a specific and

universally recognized CAS number for Methionyl-Glutamic acid to avoid ambiguity in future

research and commercialization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to Methionyl-Glutamic Acid (H-Met-
Glu-OH)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089144#h-met-glu-oh-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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